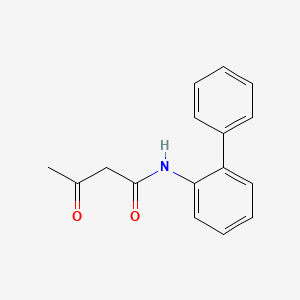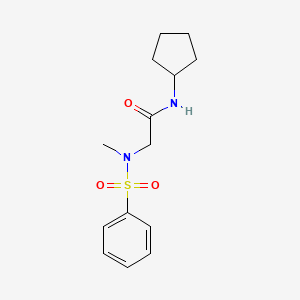
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. CPPG is a small molecule that belongs to the family of NMDA receptor antagonists. It has been shown to have promising effects in the treatment of various neurological disorders, including chronic pain, depression, and anxiety.
Wirkmechanismus
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an NMDA receptor antagonist, which means that it blocks the action of glutamate, an excitatory neurotransmitter, at the NMDA receptor. By blocking the NMDA receptor, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of neurons that are responsible for the perception of pain, anxiety, and depression.
Biochemical and physiological effects:
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have significant effects on the central nervous system. It has been shown to reduce the perception of pain, anxiety, and depression. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have a neuroprotective effect, which means that it can protect neurons from damage caused by various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which means that it can reach the central nervous system. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized in the lab. However, there are some limitations to using N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide also has a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurological disorders, including chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can also be studied for its potential use in the treatment of addiction and alcoholism. Further research can also be done to optimize the synthesis method of N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and to improve its pharmacokinetic properties.
Synthesemethoden
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopentylmagnesium bromide with N-methyl-N-(phenylsulfonyl)glycine methyl ester. The resulting product is then hydrolyzed to obtain the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have promising effects in the treatment of chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in the treatment of addiction and alcoholism.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(11-14(17)15-12-7-5-6-8-12)20(18,19)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8,11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBYZPAXTCJPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

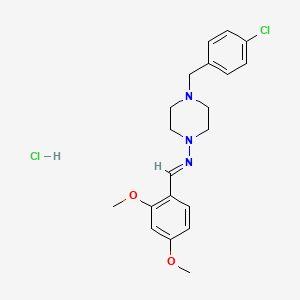
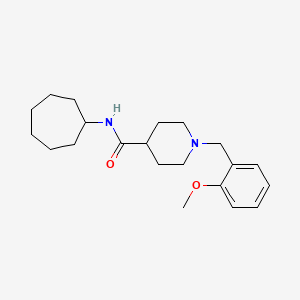
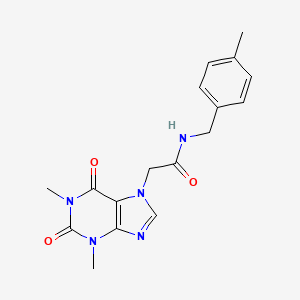
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
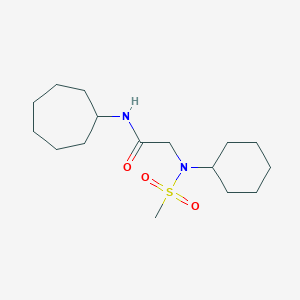
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
